Cas no 1804448-03-0 (Ethyl 2,6-dibromo-3-(difluoromethyl)pyridine-4-acetate)

Ethyl 2,6-dibromo-3-(difluoromethyl)pyridine-4-acetate is a brominated and fluorinated pyridine derivative with significant utility in pharmaceutical and agrochemical synthesis. The presence of dibromo and difluoromethyl substituents enhances its reactivity, making it a versatile intermediate for cross-coupling reactions and further functionalization. Its ethyl ester group improves solubility in organic solvents, facilitating downstream modifications. The electron-withdrawing effects of the substituents contribute to its stability and selectivity in nucleophilic substitution reactions. This compound is particularly valuable in the development of active ingredients requiring halogenated pyridine scaffolds, offering precise control over molecular properties. Its structural features make it suitable for applications in medicinal chemistry and crop protection research.
Ethyl 2,6-dibromo-3-(difluoromethyl)pyridine-4-acetate structure
1804448-03-0 structure
Product name:Ethyl 2,6-dibromo-3-(difluoromethyl)pyridine-4-acetate
CAS No:1804448-03-0
MF:C10H9Br2F2NO2
MW:372.988768339157
CID:4850202

Ethyl 2,6-dibromo-3-(difluoromethyl)pyridine-4-acetate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 2,6-dibromo-3-(difluoromethyl)pyridine-4-acetate
    • Inchi: 1S/C10H9Br2F2NO2/c1-2-17-7(16)4-5-3-6(11)15-9(12)8(5)10(13)14/h3,10H,2,4H2,1H3
    • InChI Key: VAOAIMURCWMPOY-UHFFFAOYSA-N
    • SMILES: BrC1C(C(F)F)=C(C=C(N=1)Br)CC(=O)OCC

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 269
  • XLogP3: 3.7
  • Topological Polar Surface Area: 39.2

Ethyl 2,6-dibromo-3-(difluoromethyl)pyridine-4-acetate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029073505-500mg
Ethyl 2,6-dibromo-3-(difluoromethyl)pyridine-4-acetate
1804448-03-0 97%
500mg
$823.15 2022-04-02
Alichem
A029073505-1g
Ethyl 2,6-dibromo-3-(difluoromethyl)pyridine-4-acetate
1804448-03-0 97%
1g
$1,579.40 2022-04-02
Alichem
A029073505-250mg
Ethyl 2,6-dibromo-3-(difluoromethyl)pyridine-4-acetate
1804448-03-0 97%
250mg
$504.00 2022-04-02

Additional information on Ethyl 2,6-dibromo-3-(difluoromethyl)pyridine-4-acetate

Ethyl 2,6-dibromo-3-(difluoromethyl)pyridine-4-acetate (CAS No. 1804448-03-0): An Overview

Ethyl 2,6-dibromo-3-(difluoromethyl)pyridine-4-acetate (CAS No. 1804448-03-0) is a highly specialized compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promise in various applications, particularly in the development of novel therapeutic agents.

The molecular structure of Ethyl 2,6-dibromo-3-(difluoromethyl)pyridine-4-acetate is composed of a pyridine ring substituted with two bromine atoms at the 2 and 6 positions, a difluoromethyl group at the 3 position, and an ethyl acetate group at the 4 position. This intricate arrangement of functional groups imparts the compound with a range of chemical properties that make it an attractive candidate for drug discovery and development.

Recent studies have highlighted the pharmacological potential of Ethyl 2,6-dibromo-3-(difluoromethyl)pyridine-4-acetate. One notable area of research involves its use as a lead compound in the development of antiviral agents. The bromine and difluoromethyl substituents are known to enhance the compound's ability to interact with specific viral proteins, thereby inhibiting viral replication. This property has been particularly relevant in the context of emerging viral threats, where rapid development of effective antiviral drugs is crucial.

In addition to its antiviral properties, Ethyl 2,6-dibromo-3-(difluoromethyl)pyridine-4-acetate has also shown promise in cancer research. The compound's ability to modulate key signaling pathways involved in cell proliferation and apoptosis makes it a potential candidate for developing targeted cancer therapies. Preclinical studies have demonstrated that this compound can selectively inhibit the growth of certain cancer cell lines while sparing normal cells, suggesting a favorable therapeutic index.

The synthesis of Ethyl 2,6-dibromo-3-(difluoromethyl)pyridine-4-acetate involves a series of well-defined chemical reactions. The process typically begins with the formation of a pyridine ring substituted with bromine atoms, followed by the introduction of the difluoromethyl group and the ethyl acetate moiety. Each step is carefully optimized to ensure high yields and purity, which are critical for subsequent biological evaluations.

One of the key challenges in working with Ethyl 2,6-dibromo-3-(difluoromethyl)pyridine-4-acetate is its stability under various conditions. Researchers have found that the compound is stable under standard laboratory conditions but may require special handling during long-term storage or when exposed to certain solvents or reagents. Understanding these stability issues is crucial for maintaining the integrity of the compound during both synthesis and biological testing.

The safety profile of Ethyl 2,6-dibromo-3-(difluoromethyl)pyridine-4-acetate has been extensively evaluated in preclinical studies. Toxicity assessments have shown that the compound exhibits low toxicity at therapeutic concentrations, making it a viable candidate for further development. However, as with any new chemical entity, ongoing safety monitoring is essential to ensure its safe use in clinical settings.

In conclusion, Ethyl 2,6-dibromo-3-(difluoromethyl)pyridine-4-acetate (CAS No. 1804448-03-0) represents a promising molecule with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable biological properties make it an attractive lead compound for developing novel therapeutic agents. As research in this area continues to advance, it is likely that this compound will play an increasingly important role in addressing unmet medical needs.

Recommend Articles

Recommended suppliers
Hubei Changfu Chemical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Minglong (Xianning) Medicine Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Minglong (Xianning) Medicine Co., Ltd.
Baoji Haoxiang Bio-technology Co.Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd